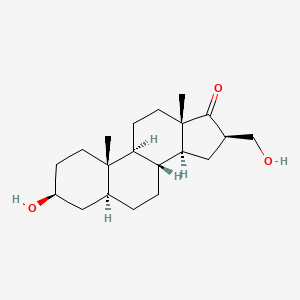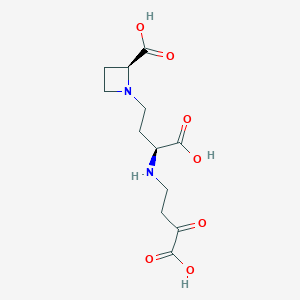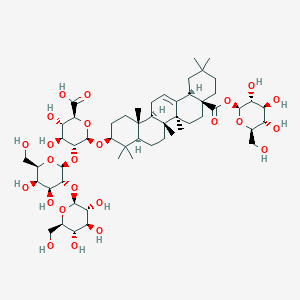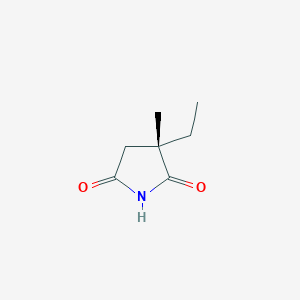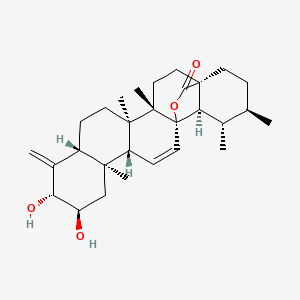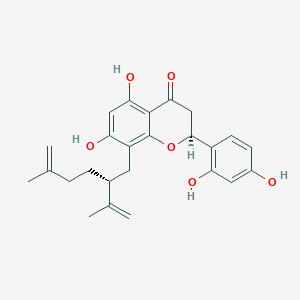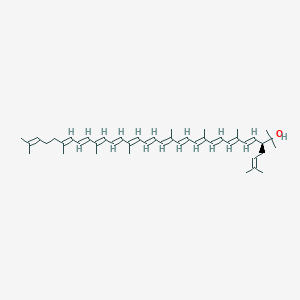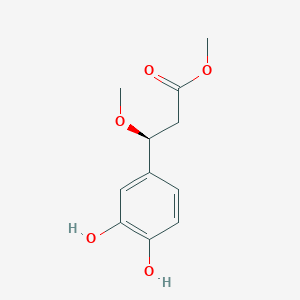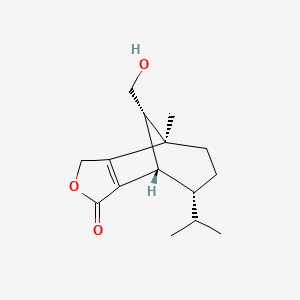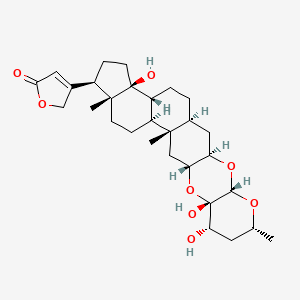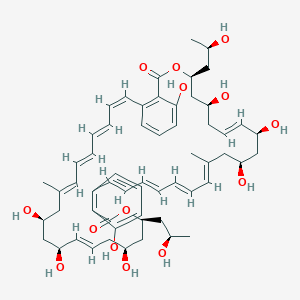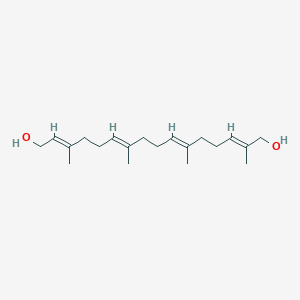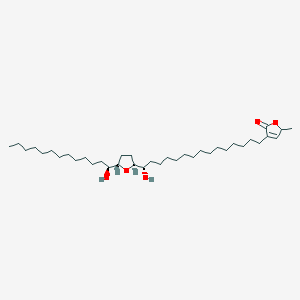
Reticulatacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Reticulatacin is a natural product found in Annona reticulata with data available.
Scientific Research Applications
1. Antitumor and Cytotoxic Activities
Reticulatacin, a bioactive monotetrahydrofuran acetogenin, has shown significant potential in scientific research, particularly in the field of cancer treatment. A study by Saad et al. (1991) identified reticulatacin from Annona reticulata, demonstrating its bioactivity and potential cytotoxic activities against human tumor cell lines.
2. Pulmonary Fibrosis Treatment
Research has also explored the potential of reticulatacin-related compounds in treating pulmonary fibrosis. The inhibitory effects of Citrus reticulata extracts, which may share some chemical similarities with reticulatacin, have been studied for their potential in treating pulmonary fibrosis through various mechanisms. This is supported by the works of Zhou et al. (2009), Zhou et al. (2013), and Li et al. (2020).
3. Antidiabetic and Antioxidant Effects
The antidiabetic and antioxidant properties of Citrus reticulata, which may relate to reticulatacin, have been studied extensively. For instance, Ali et al. (2020) focused on the antihyperglycemic, antihyperlipidemic, and antioxidant effects of Citrus reticulata fruit peel extract in diabetic rats.
4. Antihyperglycemic Properties
The research by Rout et al. (2016) on Annona reticulata leaf extract demonstrates significant antihyperglycemic effects, which could be linked to the presence of compounds like reticulatacin.
5. Immunomodulatory and Antioxidant Activity
Studies such as Pravansha et al. (2012) have investigated the immunomodulatory and antioxidant effects of related plant extracts, which can provide insights into the potential applications of reticulatacin in boosting the immune system and combating oxidative stress.
6. Cancer Cell Apoptosis
The ability of Citrus reticulata extracts, which might contain compounds similar to reticulatacin, to induce apoptosis in cancer cells has been highlighted in studies like that of Kang et al. (2005), indicating potential for cancer treatment.
properties
Product Name |
Reticulatacin |
|---|---|
Molecular Formula |
C37H68O5 |
Molecular Weight |
592.9 g/mol |
IUPAC Name |
4-[(15S)-15-hydroxy-15-[(2S,5S)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H68O5/c1-3-4-5-6-7-8-14-17-20-23-26-33(38)35-28-29-36(42-35)34(39)27-24-21-18-15-12-10-9-11-13-16-19-22-25-32-30-31(2)41-37(32)40/h30-31,33-36,38-39H,3-29H2,1-2H3/t31?,33-,34-,35-,36-/m0/s1 |
InChI Key |
BDGWQMLWIGDEKO-TZYWOTFASA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H]([C@@H]1CC[C@H](O1)[C@H](CCCCCCCCCCCCCCC2=CC(OC2=O)C)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCCCCCCCCCC2=CC(OC2=O)C)O)O |
synonyms |
reticulatacin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1250461.png)
